4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy-
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Overview
Description
4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy- is an organic compound with the molecular formula C8H11F3O4 This compound is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a hexenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy- can be achieved through several synthetic routes. One common method involves the reaction of hexenone derivatives with trifluoromethylating agents under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted hexenones, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
- 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl-5-(trifluoromethyl)hexan-3-one
- 6,6,6-trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one
- 4-Hexen-3-one, 5-hydroxy-
Uniqueness
4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
6,6,6-trifluoro-5-hydroxyhex-4-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-2-4(10)3-5(11)6(7,8)9/h3,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMFFXGKXSLZSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428121 |
Source
|
Record name | 4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62772-88-7 |
Source
|
Record name | 4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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